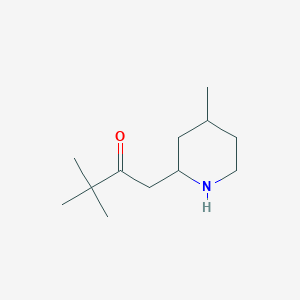

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one

Description

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is a ketone derivative featuring a 4-methylpiperidin-2-yl substituent at the C1 position. The compound’s piperidine moiety suggests enhanced basicity and steric bulk compared to simpler alkyl or aromatic substituents, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one |

InChI |

InChI=1S/C12H23NO/c1-9-5-6-13-10(7-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3 |

InChI Key |

CZYNMVGCBXVGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves several steps. One common method includes the reaction of 4-methylpiperidine with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

- Synthesis : Produced via nucleophilic substitution using 1-bromo-3,3-dimethylbutan-2-one and benzenesulfinic acid in DMF .

- Applications : Acts as a chiral building block in asymmetric catalysis. Its reduced form, 3,3-dimethyl-1-(phenylsulfonyl)butan-2-ol, is used in enantioselective synthesis .

- Key Differences : The sulfonyl group enhances electron-withdrawing effects, altering reactivity compared to the electron-rich piperidine substituent.

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

- Applications : A commercial fungicide and plant growth regulator. Exhibits enantioselective degradation in soil, with the R-enantiomer being more persistent .

- Key Differences: The triazole and chlorophenoxy groups confer distinct biological activity and environmental persistence, unlike the purely aliphatic piperidine substituent.

3,3-Dimethyl-1-(6-methyl-tetrahydropyran-2-yl)butan-2-one

Biological Activity

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is an organic compound with a complex structure that includes a ketone functional group and a piperidine ring. Its molecular formula is CHN\O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's unique structure allows it to participate in various biological interactions. The piperidine moiety enhances its affinity for specific biological receptors, which is crucial for drug design and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 197.32 g/mol |

| CAS Number | 1596709-59-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities suggest its potential application in pharmaceuticals targeting various microbial infections. Studies have shown that the compound can modulate the activity of biological receptors, which may lead to enhanced antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, it has demonstrated cytotoxic effects against different cancer cell lines. For example, it has shown promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through interaction with specific molecular targets.

Case Study: Apoptosis Induction

In a comparative study assessing the pro-apoptotic effects of several compounds, this compound was found to significantly increase late apoptosis in A549 lung cancer cells. The percentage of cells undergoing late apoptosis reached approximately 42% when treated with this compound at optimal concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The piperidine ring enhances binding to various receptors involved in metabolic pathways.

- Cell Cycle Modulation : The compound induces G0/G1 phase arrest in cancer cells, reducing proliferation rates.

- Apoptotic Pathways : It activates apoptotic signaling cascades leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one | Similar ketone structure but contains a pyridine ring | Different reactivity due to the nitrogen atom |

| 4-Methylpiperidine | A simpler structure without the butanone component | Focused on basic amine properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.